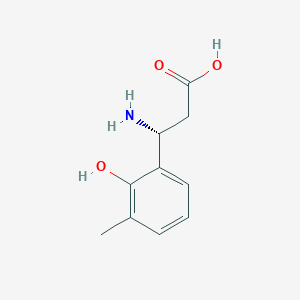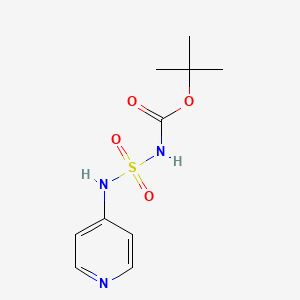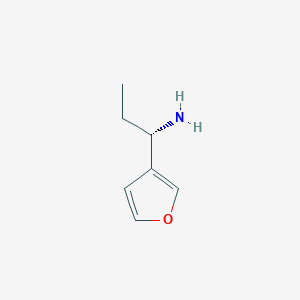![molecular formula C10H11NO2S B13045047 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid typically involves the reaction of 2-aminobenzenethiol with maleic anhydride in toluene. The reaction mixture is stirred for several hours until a precipitate forms . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazine rings.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as acetylcholinesterase inhibitors, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Antimicrobial Activity: Esters of this compound have shown antimicrobial activity and have been evaluated for their potential to inhibit bacterial growth.
Materials Science: The unique structural properties of benzothiazines make them candidates for use in advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dihydro-3-oxo-2H-benzo[B][1,4]thiazin-2-YL)-N-hydroxyacetamide: This compound shares a similar benzothiazine core and has been studied for its potential as an antibacterial agent.
3,4-Dihydro-2H-1,4-benzo[B]thiazine derivatives: These compounds have been synthesized and evaluated for various biological activities, including enzyme inhibition and antimicrobial properties.
Uniqueness
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid is unique due to its specific structural features and the range of reactions it can undergo
Propiedades
Fórmula molecular |
C10H11NO2S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) |
Clave InChI |
ZHSZEEXNQWRNOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2S1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















